Zirconium(2+) isodecanoate

Description

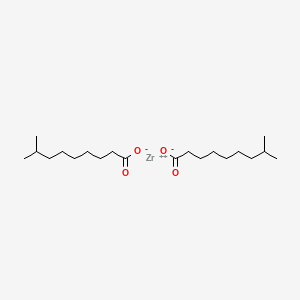

Zirconium(2+) isodecanoate is a coordination compound comprising zirconium in the +2 oxidation state complexed with isodecanoate anions. Isodecanoate, a branched-chain carboxylate derivative, imparts distinct physicochemical properties compared to linear-chain analogs. Branched structures typically enhance solubility in organic solvents and reduce crystallinity, making such compounds suitable for applications in hydrophobic coatings, polymer stabilizers, or catalytic systems .

Properties

CAS No. |

93965-25-4 |

|---|---|

Molecular Formula |

C20H38O4Zr |

Molecular Weight |

433.7 g/mol |

IUPAC Name |

8-methylnonanoate;zirconium(2+) |

InChI |

InChI=1S/2C10H20O2.Zr/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

PJAGZMWOINVNEA-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Zr+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zirconium(2+) isodecanoate typically involves the reaction of zirconium salts, such as zirconium chloride or zirconium oxychloride, with isodecanoic acid. The reaction is carried out in an organic solvent, such as toluene or xylene, under reflux conditions. The mixture is heated to facilitate the reaction, and the resulting this compound is isolated by filtration and purification processes.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to purification steps, such as distillation or crystallization, to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Thermal Decomposition

Zirconium(2+) isodecanoate undergoes thermal decomposition at elevated temperatures, forming zirconium oxides and volatile organic byproducts. For zirconium carboxylates, decomposition typically follows:

Decomposition Data

| Property | Observation | Source |

|---|---|---|

| Decomposition Onset | ~150°C | |

| Primary Byproducts | ZrO, CO, HCs | |

| Residual Ash | 18–20% Zr |

Acids

In acidic conditions (e.g., HCl, HSO), protonation of the carboxylate ligand occurs, releasing isodecanoic acid and forming zirconium salts:

Hydrofluoric acid (HF) dissolves zirconium complexes via fluoro-complex formation .

Bases

In alkaline solutions (pH > 12), this compound reacts with hydroxides to form zirconium hydroxides or zirconates:

Excess base may precipitate insoluble zirconium hydroxides .

Ligand Substitution Reactions

This compound participates in ligand exchange reactions with stronger coordinating agents (e.g., β-diketonates, phenols):

-

With β-Diketonates :

(acacH = acetylacetone)

-

With Phenols :

These reactions highlight its utility in synthesizing zirconium coordination complexes .

Comparative Analysis with Zirconium(IV) Carboxylates

| Property | Zr(II) Isodecanoate | Zr(IV) Carboxylates |

|---|---|---|

| Oxidation State | +2 | +4 |

| Stability | Air-sensitive | More stable |

| Decomposition Product | ZrO | ZrO |

| Ligand Coordination | 2 carboxylates | 4 carboxylates |

| Reactivity | Higher redox activity | Lower redox activity |

Scientific Research Applications

Zirconium(2+) isodecanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for use in drug delivery systems and biomedical implants due to its biocompatibility.

Industry: Utilized in coatings, adhesives, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of zirconium(2+) isodecanoate involves its interaction with molecular targets through coordination chemistry. The zirconium center can form coordination complexes with various substrates, facilitating catalytic reactions. In biological systems, the compound can interact with cellular components, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Zirconium Octanoate (Zr⁴⁺ Tetraoctanoate)

Molecular Formula : C₃₂H₆₀O₈Zr

Molecular Weight : 664.048 g/mol

CAS Number : 5206-47-3

Oxidation State : Zr⁴⁺

Applications : Hydrophobic coatings, polymer stabilization, and catalysis.

Key Properties :

- High molecular weight and branched structure enhance thermal stability and organic solubility.

- Functions as a crosslinking agent in silicone rubbers and polyurethane foams.

- Contrasts with zirconium(2+) isodecanoate in oxidation state (+4 vs. +2), likely leading to higher coordination complexity and stability .

Zirconium Acetate (Zr²⁺ Diacetate)

Molecular Formula : C₂H₄O₂Zr

Molecular Weight : 151.276 g/mol

CAS Number : 7585-20-8

Oxidation State : Zr²⁺ (reported; standard Zr⁴⁺ compounds are more common)

Applications : Textile mordants, catalysts, and precursors for zirconium oxides.

Key Properties :

- Lower molecular weight improves water solubility.

- Labeled as an irritant (Xi), limiting handling in aqueous systems.

- Compared to isodecanoate, acetate’s shorter chain reduces hydrophobicity but enhances ionic character .

Zirconyl Nitrate (ZrO(NO₃)₂·H₂O)

Molecular Formula : H₂N₂O₇Zr

Molecular Weight : 233.247 g/mol

CAS Number : 13746-89-9

Oxidation State : Zr⁴⁺ (as zirconyl, ZrO²⁺)

Applications : Ceramic precursors, nuclear industry materials.

Key Properties :

- Water-soluble, facilitating use in aqueous deposition processes.

- Nitrate ligands offer oxidative reactivity, unlike carboxylates.

- Structural differences (inorganic vs. organic ligands) limit direct comparison with isodecanoate .

Zinc Isodecanoate Neodecanoate Complexes

CAS Number : 84418-76-8

Oxidation State : Zn²⁺

Applications : Corrosion inhibition, lubricant additives, and coatings.

Key Properties :

- Market data highlights industrial demand in anticorrosion formulations.

- Zinc’s lower electronegativity vs. zirconium may reduce oxidative stability but improve compatibility with organic matrices.

- Demonstrates the versatility of isodecanoate ligands across metal centers .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Oxidation State | CAS Number | Key Applications |

|---|---|---|---|---|---|

| This compound | Not provided | - | +2 (inferred) | - | Coatings, catalysis |

| Zirconium Octanoate | C₃₂H₆₀O₈Zr | 664.048 | +4 | 5206-47-3 | Polymer stabilization |

| Zirconium Acetate | C₂H₄O₂Zr | 151.276 | +2 (reported) | 7585-20-8 | Textile mordants |

| Zirconyl Nitrate | H₂N₂O₇Zr | 233.247 | +4 | 13746-89-9 | Ceramic precursors |

| Zinc Isodecanoate Complexes | Not provided | - | +2 | 84418-76-8 | Corrosion inhibition |

Research Findings and Discussion

- However, nomenclature discrepancies in sources necessitate caution .

- Ligand Structure: Branched isodecanoate ligands improve solubility in nonpolar media compared to linear octanoate, favoring use in coatings and lubricants .

- Market Trends: Zinc-isodecanoate complexes dominate industrial markets, while zirconium analogs may occupy niche roles in high-temperature or specialized catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.